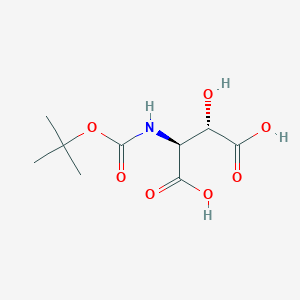
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of 3-hydroxy-L-aspartic acid. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid typically involves the protection of the amino group of 3-hydroxy-L-aspartic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process . These systems allow for better control over reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: SOCl2 in dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the corresponding chloride.
Scientific Research Applications
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its stable Boc protecting group.
Drug Development: Utilized in the synthesis of pharmaceutical compounds.
Biocatalysis: Employed in enzymatic reactions to study enzyme mechanisms and substrate specificity.
Mechanism of Action
The mechanism of action of (3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-D-aspartic acid: The D-isomer of the compound.
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-glutamic acid: A similar compound with an additional methylene group in the side chain.
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-alanine: A similar compound with a shorter side chain.
Uniqueness
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl and a Boc-protected amino group. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Properties
CAS No. |
208706-76-7 |
|---|---|
Molecular Formula |
C9H15NO7 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid |
InChI |
InChI=1S/C9H15NO7/c1-9(2,3)17-8(16)10-4(6(12)13)5(11)7(14)15/h4-5,11H,1-3H3,(H,10,16)(H,12,13)(H,14,15)/t4-,5-/m0/s1 |
InChI Key |
SFDALOJFSUTSMA-WHFBIAKZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















